Icaritin

Pharmacokinetics ADME Oral Bioavailability

Icaritin (ICT, anhydroicaritin) is the non-glycosylated, prenylated flavonoid aglycone that directly engages ERα36 without requiring metabolic conversion—unlike icariin and icariside II. With 35% absolute oral bioavailability in rats (350-fold higher than icariin), ICT ensures predictable systemic exposure and reproducible results in oncology xenograft, osteoporosis, and ferroptosis models. Its selective modulation of MAPK/ERK and PI3K/Akt pathways makes it the definitive tool for ERα36-mediated signaling studies. Procure the defined aglycone to eliminate glycoside hydrolysis variability and ensure target engagement fidelity across in vitro and in vivo experiments.

Molecular Formula C21H20O6
Molecular Weight 368.4 g/mol
CAS No. 118525-40-9
Cat. No. B1674259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcaritin
CAS118525-40-9
SynonymsIcaritin
Molecular FormulaC21H20O6
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)OC)O)C
InChIInChI=1S/C21H20O6/c1-11(2)4-9-14-15(22)10-16(23)17-18(24)19(25)20(27-21(14)17)12-5-7-13(26-3)8-6-12/h4-8,10,22-23,25H,9H2,1-3H3
InChIKeyTUUXBSASAQJECY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Icaritin (CAS 118525-40-9) Procurement Guide: Prenylflavonoid Aglycone with Defined Differentiation from Glycoside Precursors


Icaritin (ICT, also known as anhydroicaritin) is a prenylated flavonoid aglycone derived from Epimedium species and represents the terminal active intestinal metabolite of icariin following sequential deglycosylation in vivo [1]. Unlike its glycosylated precursor icariin, which bears two sugar moieties (rhamnose and glucose), ICT is a non-glycosylated flavonoid with a prenyl group at the C-8 position, conferring distinct physicochemical properties including a calculated LogP of approximately 4.09–4.84 and melting point of 233–239°C . ICT is characterized as a selective modulator of estrogen receptor alpha-36 (ERα36), a membrane-associated splice variant of ERα66, and has advanced to clinical trial evaluation for solid tumors, metastatic breast cancer, and hepatocellular carcinoma [2].

Why Icariin and Other Epimedium Flavonoids Cannot Substitute for Icaritin in Research and Development


Icariin, icariside II, and icaritin share a common flavonoid core but differ fundamentally in glycosylation state, which dictates their oral absorption, metabolic fate, and direct molecular target engagement. Icariin, a diglycoside, exhibits extremely poor oral bioavailability (approximately 0.1% in rats) and must undergo sequential intestinal hydrolysis to icariside II and then to icaritin before exerting systemic pharmacological effects [1]. Consequently, in vitro studies using icariin do not reflect the actual molecular species interacting with target receptors in vivo. Furthermore, ICT demonstrates distinct signaling preferences—it selectively modulates the ERα36-mediated membrane-initiated signaling pathway, a mechanism not equivalently activated by its glycosylated precursors [2]. Procurement of ICT as the defined aglycone ensures direct target engagement and eliminates confounding variables associated with glycoside-to-aglycone conversion efficiency that vary across experimental models and species.

Icaritin (118525-40-9) Quantitative Differentiation Evidence: Comparator-Based Data for Scientific Selection


Icaritin vs. Icariin: 350-Fold Superior Oral Bioavailability in Rat Models

Icaritin (ICT) demonstrates markedly superior oral bioavailability compared to its glycosylated precursor icariin (ICA). In rats, the total plasma bioavailability of ICT after oral administration at 5 mg/kg was determined to be 35% of dose, whereas ICA exhibits only approximately 0.1% oral bioavailability [1]. This represents an approximately 350-fold difference in systemic exposure. Additionally, in comparative pharmacokinetic analysis following oral administration of Epimedium extract, ICA and icariside II reached tmax at 0.5–1 h, while ICT (as the terminal aglycone metabolite) peaked later at tmax 8 h, indicating distinct absorption and disposition profiles [2].

Pharmacokinetics ADME Oral Bioavailability

Icaritin vs. Icariin and Icariside II: Superior Potency in Osteoblast Differentiation and Proliferation

In a direct comparative in vitro study evaluating the effects of icariin, icariside II, and icaritin on osteoblasts across the concentration range of 10⁻⁸ to 10⁻⁵ mol/L, icaritin demonstrated the highest potency in enhancing osteoblastic differentiation and proliferation [1]. Icariside II and icaritin both increased mRNA expression of alkaline phosphatase (ALP), osteocalcin (OC), collagen type I (COL-1), and osteoprotegerin (OPG), while suppressing RANKL expression. However, icaritin exhibited the most pronounced effects across these parameters and was identified as the most potent compound among the three tested [1].

Osteoporosis Bone Metabolism Osteoblast

Icaritin vs. Central-Icaritin Isomer: Distinct Anti-Osteoporotic Efficacy and Metabolic Fate

In a head-to-head comparison of isomeric aglycones, central-icaritin (c-IT) demonstrated significantly stronger anti-osteoporotic effects than icaritin (IT) in ovariectomized osteoporotic rats [1]. Following oral administration at 80 mg/kg, c-IT treatment significantly improved bone microarchitecture compared to IT (p < 0.05), as evaluated by Micro-μCT parameters including bone mineral density (BMD), bone mineral content (BMC), tissue mineral content (TMC), and tissue mineral density (TMD) [1]. Notably, c-IT exhibited slower absorption and conjugation rates, and its metabolic profile included enterohepatic circulation, which prolonged its anti-osteoporotic duration relative to IT. IT, in contrast, was rapidly absorbed, reached maximum plasma concentration quickly, and underwent rapid glucuronidation with predominant urinary excretion of conjugated metabolites [1].

Osteoporosis Isomer Comparison Metabolism

Icaritin vs. Icariin and Icariside II: Differential Cardiac Differentiation-Inducing Capacity

In a comparative study evaluating the cardiac differentiation-promoting effects of prenylflavonoids on mouse embryonic stem cells, icariin (ICA) facilitated the most effective cardiac differentiation, followed by icaritin (ICT), while desmethylicaritin (DICT) displayed the weakest but still significant inducible effect [1]. The differential activity correlated with reactive oxygen species (ROS) generation: ICA treatment induced the highest intracellular ROS elevation in embryoid bodies, followed by ICT, whereas DICT exhibited the strongest anti-oxidative activity in vitro [1]. The rank order of cardiomyogenic potency was ICA > ICT > DICT, inversely correlated with the number of hydroxyl groups in the molecular structures [1].

Cardiomyogenesis Stem Cell Differentiation

Icaritin vs. Icariin: Distinct Plasma Exposure Profiles at Equivalent Oral Doses

In a comparative pharmacokinetic study following oral administration of Epimedium extract in rats, icariin achieved plasma concentrations of 5, 6.5, and 11.6 nM/h at doses of 100, 300, and 600 mg/kg, respectively. In contrast, under the same dosing conditions, icaritin (ICT) achieved substantially higher plasma concentrations of 10.7, 24.6, and 41.5 nM/h—representing approximately 2.1-fold, 3.8-fold, and 3.6-fold higher systemic exposure, respectively [1]. This dose-proportional increase in ICT exposure, coupled with its distinct tmax of 8 h (vs. 0.5–1 h for ICA), demonstrates that ICT provides both higher absolute exposure and a sustained-release-like plasma profile following oral administration of Epimedium-derived material [1].

Pharmacokinetics Systemic Exposure Dose-Response

Icaritin Exhibits Most Potent Inhibitory Effect Among Seven Epimedium Flavonoids in Iron Overload-Induced Osteoporosis Model

In a comprehensive comparative evaluation of icaritin and its six glycosides (icariside I, icariside II, icariin, epimedin A, epimedin B, and epimedin C) using a zebrafish model of iron overload-induced osteoporosis, icaritin exhibited the most potent inhibitory effects on osteoporosis among all seven compounds tested [1]. The anti-osteoporotic efficacy correlated closely with each compound's ability to suppress lipid peroxidation. Icaritin was shown to interact with glutathione peroxidase 4 (GPX4) via CETSA, molecular docking, and dynamic simulation studies, suggesting that its stabilization of GPX4 against ferric ammonium citrate (FAC)-induced lipid peroxidation underlies its superior efficacy [1].

Osteoporosis Lipid Peroxidation Zebrafish

Icaritin (CAS 118525-40-9) Optimal Research and Development Application Scenarios


In Vivo Pharmacological Studies Requiring Consistent, High Systemic Exposure

Icaritin is the preferred compound for in vivo rodent studies where reliable oral bioavailability is essential. With 35% total plasma bioavailability in rats—approximately 350-fold higher than icariin—ICT provides predictable systemic exposure without the confounding variability of glycoside hydrolysis efficiency [1]. Its distinct pharmacokinetic profile (tmax 8 h) offers sustained plasma residence, enabling once-daily dosing regimens in chronic disease models. This makes ICT particularly suitable for oncology xenograft studies, osteoporosis efficacy models, and any application requiring reproducible oral dosing.

ERα36-Mediated Signaling Pathway Investigation

Icaritin serves as a selective pharmacological tool for investigating ERα36-mediated membrane-initiated signaling pathways, including MAPK/ERK and PI3K/Akt cascades [1]. Unlike icariin, which requires metabolic conversion before engaging this receptor, ICT directly binds and modulates ERα36 without the confounding influence of glycoside-to-aglycone conversion. This property makes ICT the compound of choice for in vitro studies examining ERα36-dependent mechanisms in cancer biology, particularly in triple-negative breast cancer, hepatocellular carcinoma, and chronic myeloid leukemia models where ERα36 is implicated in therapeutic resistance [1].

Bone Metabolism Research with Direct Osteoblast/Osteoclast Co-Culture Systems

Based on direct comparative evidence demonstrating that icaritin is more potent than both icariin and icariside II in enhancing osteoblastic differentiation and suppressing osteoclastic activity, ICT is the optimal Epimedium-derived compound for bone metabolism studies [1]. Its demonstrated ability to upregulate ALP, OC, COL-1, and OPG while suppressing RANKL—coupled with its direct inhibition of osteoclastogenesis in co-culture systems—positions ICT as the lead candidate for mechanistic studies of bone remodeling and for screening combination therapies in osteoporosis drug discovery programs [1].

Iron Overload-Associated Osteoporosis and GPX4/Lipid Peroxidation Studies

In a zebrafish model of iron overload-induced osteoporosis, icaritin demonstrated the most potent anti-osteoporotic effect among seven Epimedium flavonoids tested, correlating with its superior ability to suppress lipid peroxidation [1]. Mechanistic studies identified a direct interaction between ICT and GPX4, stabilizing the enzyme against FAC-induced inactivation. ICT is therefore the compound of choice for research investigating the lipid peroxidation-GPX4 axis in bone pathology and for screening ferroptosis-modulating interventions in osteoporosis models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icaritin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.